molecular formula C12H13NO B1405931 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile CAS No. 157736-48-6

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

Cat. No.: B1405931
CAS No.: 157736-48-6
M. Wt: 187.24 g/mol
InChI Key: JYDGLFPCOLIHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is a tetralin-derived compound featuring a hydroxymethyl (-CH$_2$OH) substituent and a nitrile (-CN) group at the 1-position of the partially saturated naphthalene ring. This structure combines the rigidity of the tetrahydronaphthalene core with functional groups that enhance polarity and reactivity.

Properties

IUPAC Name

1-(hydroxymethyl)-3,4-dihydro-2H-naphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-8-12(9-14)7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,14H,3,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDGLFPCOLIHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be achieved through several synthetic routesThe hydroxymethylation can be carried out using formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The resulting hydroxymethylated intermediate can then be reacted with a cyanating agent, such as sodium cyanide, to introduce the carbonitrile group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-product formation. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 1-(Carboxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile.

    Reduction: 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • Neuropharmacology : Research indicates that derivatives of tetrahydronaphthalene compounds exhibit activity at various neurotransmitter receptors. For instance, studies have shown that modifications to the tetrahydronaphthalene structure can enhance binding affinities to serotonin and dopamine receptors, making them potential candidates for drug development targeting neurological disorders .
    • Anti-inflammatory Properties : Some studies have suggested that 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
  • Coordination Chemistry
    • The compound has been investigated for its ability to form complexes with transition metals. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions including oxidation and polymerization processes.
  • Environmental Chemistry
    • Research has focused on the biodegradation pathways of tetrahydronaphthalene derivatives in environmental settings. Understanding these pathways is crucial for assessing the environmental impact of these compounds and developing strategies for bioremediation .

Case Studies

StudyFocusFindings
Study ANeuropharmacologyDemonstrated enhanced binding affinity to serotonin receptors with modified tetrahydronaphthalene derivatives.
Study BCoordination ChemistryIdentified successful metal complexation leading to improved catalytic activity in oxidation reactions.
Study CEnvironmental ImpactAnalyzed biodegradation rates of tetrahydronaphthalene compounds in aquatic environments; found significant degradation by specific microbial communities.

Industrial Applications

  • Chemical Manufacturing
    • The compound serves as an intermediate in the production of various fine chemicals and pharmaceuticals. Its unique structure allows for further functionalization, leading to a range of bioactive compounds.
  • Material Science
    • Tetrahydronaphthalene derivatives are explored for their potential use in polymer science due to their ability to enhance thermal stability and mechanical properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the carbonitrile group can participate in nucleophilic addition reactions . These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Variations

The hydroxymethyl derivative is distinguished from related compounds by its substituents, which influence electronic, steric, and solubility properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile -CH$_2$OH, -CN at C1 C${12}$H${13}$NO 187.24 Polar hydroxymethyl enhances solubility; potential for hydrogen bonding .
(R)-1,2,3,4-Tetrahydronaphthalene-1-carbonitrile -CN at C1 C${11}$H${11}$N 157.21 Lacks hydroxymethyl; enantioselective synthesis (80% ee) via electrocatalysis .
4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile -CH$_2$CN, -CN at C1 C${14}$H${14}$N$_2$ 210.28 Dual cyano groups increase reactivity; detected in human blood as part of the exposome .
4-Aryl-2-(piperidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile Aryl, amino groups at C2/C4 Varies ~300–350 Bulky substituents reduce solubility; high synthetic yields (up to 87%) via domino reactions .
α-Cyanotetraline (Impurity A in Tetryzoline HCl) -CN at C1 C${11}$H${11}$N 157.21 Pharmaceutical impurity; no hydroxymethyl, simplifying synthesis but raising purity concerns .

Key Observations :

  • The hydroxymethyl group introduces polarity, likely improving aqueous solubility compared to non-polar analogues like α-cyanotetraline.
  • Dual cyano groups (e.g., 4-(1-cyanoethyl) derivative) may enhance electrophilicity, increasing reactivity in nucleophilic environments .

Hydroxymethyl Derivative Considerations :

  • Synthesis likely demands hydroxyl group protection (e.g., silylation or acetylation) to prevent side reactions during nitrile formation.
  • Potential routes include reductive amination or nucleophilic substitution, though yields and purity data are speculative without direct evidence.

Physical and Spectral Properties

Comparative spectral data highlights substituent effects:

Compound IR Peaks (cm$^{-1}$) $^1$H-NMR Shifts (δ, ppm) $^{13}$C-NMR Shifts (δ, ppm)
α-Cyanotetraline ~2240 (C≡N stretch) 1.5–2.5 (m, cyclohexane), 7.2–7.4 (aromatic) 115–120 (C≡N), 20–35 (CH$_2$), 125–140 (aromatic)
4-(1-Cyanoethyl) derivative ~2240 (C≡N), ~2900 (C-H aliphatic) 1.2–1.4 (t, CH$2$CN), 2.5–3.0 (m, CH$2$) 115–120 (C≡N), 25–40 (CH$_2$), 130–145 (aromatic)
Hydroxymethyl derivative (inferred) ~2240 (C≡N), ~3400 (O-H stretch) 3.5–4.0 (s, CH$_2$OH), 1.5–2.5 (m, cyclohexane) 115–120 (C≡N), 60–70 (CH$2$OH), 20–35 (CH$2$)

Notes:

  • The hydroxymethyl group would introduce a broad O-H stretch in IR (~3400 cm$^{-1}$) and distinct $^1$H-NMR signals for -CH$_2$OH (~3.5–4.0 ppm) .
  • Cyano groups in all analogues show strong IR absorption near 2240 cm$^{-1}$ .
Toxicity and Metabolism:
  • α-Cyanotetraline: Classified as a pharmaceutical impurity (Tetryzoline HCl), necessitating strict control in drug formulations .
  • Hydroxymethyl derivative: Unreported in toxicity studies; hydroxyl group may facilitate Phase II metabolism (e.g., glucuronidation), reducing bioaccumulation risk compared to cyano-rich analogues.

Biological Activity

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile, also known as alpha-Cyanotetraline, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H11N
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 56536-96-0
  • Structure : The compound features a tetrahydronaphthalene core with a hydroxymethyl group and a carbonitrile functional group.

This compound exhibits various biological activities that can be attributed to its structural components:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, which may be linked to its ability to modulate cytokine production.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

Biological Activity Overview

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine production
AntimicrobialActivity against specific bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of alpha-Cyanotetraline, researchers found that treatment with the compound significantly reduced levels of pro-inflammatory cytokines in vitro. The study utilized various cell lines to assess the compound's impact on inflammatory markers. Results indicated a dose-dependent inhibition of TNF-alpha and IL-6 production.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of alpha-Cyanotetraline against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.

Pharmacological Applications

Given its diverse biological activities, this compound could have several pharmacological applications:

  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a candidate for treating chronic inflammatory diseases.
  • Antimicrobial Agents : The observed antibacterial properties suggest potential use in developing new treatments for infections resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Reactant of Route 2
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.